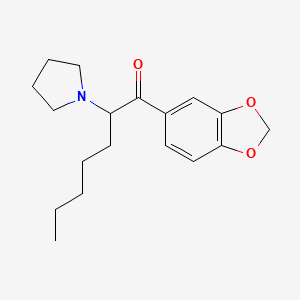
3,4-Methylenedioxy PV8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Methylenedioxy PV8 is a useful research compound. Its molecular formula is C18H25NO3 and its molecular weight is 303.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Profile
Chemical Structure and Properties
- Chemical Formula : C18H25NO3
- Molecular Weight : 303.4 g/mol
- CAS Number : 746541-09-3
3,4-Methylenedioxy PV8 is synthesized from the modification of the structure of methylenedioxypyrovalerone (MDPV), which is known for its stimulant effects. The compound's structural modifications allow it to act on the central nervous system similarly to other amphetamines and cathinones .
Forensic Applications
Toxicology Reports and Case Studies
-
Detection and Analysis
- A study validated methods for the separation and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The limit of detection (LOD) was found to be 2 µg/mL in methanol and 5 µg/mL in chloroform .
- In retrospective toxicology cases, this compound was identified in biological samples (peripheral blood) from postmortem examinations in Minnesota and South Carolina .
- Simulated Casework Studies
Table: Summary of Toxicological Findings
| Parameter | Result |
|---|---|
| LOD in Methanol | 2 µg/mL |
| LOD in Chloroform | 5 µg/mL |
| Sample Types | Peripheral Blood |
| Geographic Locations | Minnesota, South Carolina |
| Case Type | Postmortem |
Research Applications
Potential Therapeutic Uses
While primarily recognized for its stimulant properties, research into the therapeutic potential of this compound is limited but ongoing. Similar compounds have been explored for their effects on mood disorders and neurodegenerative diseases. However, due to safety concerns and potential for abuse, further studies are required to establish any medical applications.
Challenges in Research
The emergence of this compound poses challenges for regulatory bodies and public health officials due to its classification as a novel psychoactive substance. Its structural similarity to established drugs makes it difficult to regulate effectively. Continuous monitoring and research are essential to understand its pharmacological effects and potential risks.
Análisis De Reacciones Químicas
Structural Basis for Reactivity
The compound’s reactivity is influenced by its β-keto-pyrrolidine backbone and methylenedioxybenzene moiety . Key structural features include:
-
β-keto group : Prone to keto-enol tautomerism, which affects stability in acidic/basic conditions.
-
Pyrrolidine ring : Susceptible to oxidative degradation, particularly under UV light or in the presence of oxidizing agents.
-
Methylenedioxybenzene : Stable under most conditions but may undergo demethylenation under strong acidic hydrolysis .
Stability in Solvents
Gas chromatography-mass spectrometry (GC-MS) studies reveal solvent-dependent stability :
| Solvent | Limit of Detection (LOD) | Stability Observations |
|---|---|---|
| Methanol | 2 µg/mL | Minimal degradation over 72 hours at 25°C |
| Chloroform | 5 µg/mL | Faster decomposition due to residual acidity |
Hydrolysis
-
Acidic conditions (pH < 3) : Cleavage of the β-keto group yields 1,3-benzodioxol-5-ylheptan-1-one and pyrrolidine fragments .
-
Basic conditions (pH > 10) : Enolization destabilizes the molecule, leading to fragmentation into smaller aromatic byproducts .
Oxidation
Exposure to hydrogen peroxide or UV light induces:
-
Pyrrolidine ring oxidation : Forms N-oxide derivatives detected via LC-QTOF-MS .
-
Demethylenation : Splits the methylenedioxy group into dihydroxybenzene intermediates .
Synthetic Byproducts
During clandestine synthesis, common impurities include:
-
Unreacted precursors : Residual 1,3-benzodioxol-5-ylheptan-1-one (detected via GC-MS) .
-
Isomeric byproducts : α-PHPP analogs due to incomplete stereochemical control .
Analytical Artifacts
GC-MS analysis at high temperatures (>250°C) generates thermal degradation products:
| Artifact | m/z Signature | Proposed Structure |
|---|---|---|
| Heptanophenone fragment | 149 | C9H10O2 (benzodioxole ring) |
| Pyrrolidine derivative | 84 | C4H9N |
Metabolic Transformations
In vivo studies (limited to postmortem toxicology cases) suggest hepatic metabolism via:
-
N-dealkylation : Removal of the pyrrolidine group, yielding 1-(1,3-benzodioxol-5-yl)heptan-1-one .
-
Glucuronidation : Conjugation at the β-keto group detected in peripheral blood samples .
Forensic Detection Challenges
Propiedades
Número CAS |
746541-09-3 |
|---|---|
Fórmula molecular |
C18H25NO3 |
Peso molecular |
303.4 |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylheptan-1-one |
InChI |
InChI=1S/C18H25NO3/c1-2-3-4-7-15(19-10-5-6-11-19)18(20)14-8-9-16-17(12-14)22-13-21-16/h8-9,12,15H,2-7,10-11,13H2,1H3 |
Clave InChI |
APQUWEZHVKBPTI-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
SMILES canónico |
CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















